molecular formula C21H18N4O2 B10877751 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B10877751
M. Wt: 358.4 g/mol
InChI Key: RPYXTJCRMDJOLI-UHFFFAOYSA-N
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Description

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that combines the structural features of benzotriazole and tetrahydroacridine. Benzotriazole is known for its applications in corrosion inhibition and as a synthetic intermediate, while tetrahydroacridine derivatives have been studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves a multi-step process. One common method starts with the preparation of benzotriazole derivatives, which are then reacted with acridine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dioxane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .

Scientific Research Applications

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets. In the context of neuroprotection, it is believed to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurodegenerative diseases . Additionally, the benzotriazole moiety can interact with metal ions, providing corrosion inhibition properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its dual functionality, combining the properties of benzotriazole and tetrahydroacridine. This dual functionality allows it to be used in a wide range of applications, from medicinal chemistry to industrial processes .

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

benzotriazol-1-ylmethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C21H18N4O2/c26-21(27-13-25-19-12-6-5-11-18(19)23-24-25)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1,3,5-7,9,11-12H,2,4,8,10,13H2

InChI Key

RPYXTJCRMDJOLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCN4C5=CC=CC=C5N=N4

Origin of Product

United States

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